2-cyano-3-[1-(2-cyanoethyl)-3-[4-(difluoromethoxy)-3-methoxyphenyl]-1H-pyrazol-4-yl]prop-2-enoic acid
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Overview
Description
2-cyano-3-[1-(2-cyanoethyl)-3-[4-(difluoromethoxy)-3-methoxyphenyl]-1H-pyrazol-4-yl]prop-2-enoic acid is a complex organic compound with the molecular formula C18H14F2N4O4 and a molecular weight of 388.33 g/mol This compound is characterized by its unique structure, which includes a pyrazole ring substituted with cyano, cyanoethyl, difluoromethoxy, and methoxy groups
Scientific Research Applications
2-cyano-3-[1-(2-cyanoethyl)-3-[4-(difluoromethoxy)-3-methoxyphenyl]-1H-pyrazol-4-yl]prop-2-enoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
Without specific context or additional information, it’s challenging to predict the exact mechanism of action of this compound. If it’s intended for use in a biological context, the compound could interact with various enzymes or receptors in the body. The pyrazole ring, in particular, is a common motif in many pharmaceutical compounds .
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-3-[1-(2-cyanoethyl)-3-[4-(difluoromethoxy)-3-methoxyphenyl]-1H-pyrazol-4-yl]prop-2-enoic acid involves multiple steps. One common method includes the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved using hydrazine derivatives and α,β-unsaturated carbonyl compounds under acidic or basic conditions.
Substitution Reactions: The pyrazole ring is then subjected to substitution reactions to introduce the cyano, cyanoethyl, difluoromethoxy, and methoxy groups. These reactions typically involve nucleophilic substitution and electrophilic aromatic substitution.
Final Coupling: The final step involves coupling the substituted pyrazole with an appropriate acrylate derivative to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
2-cyano-3-[1-(2-cyanoethyl)-3-[4-(difluoromethoxy)-3-methoxyphenyl]-1H-pyrazol-4-yl]prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the aromatic ring and the cyano groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols for nucleophilic substitution; electrophiles such as halogens for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield primary amines .
Comparison with Similar Compounds
Similar Compounds
- 2-cyano-3-[1-(2-cyanoethyl)-3-[4-(methoxy)-3-methoxyphenyl]-1H-pyrazol-4-yl]prop-2-enoic acid
- 2-cyano-3-[1-(2-cyanoethyl)-3-[4-(difluoromethoxy)-3-ethoxyphenyl]-1H-pyrazol-4-yl]prop-2-enoic acid
Uniqueness
2-cyano-3-[1-(2-cyanoethyl)-3-[4-(difluoromethoxy)-3-methoxyphenyl]-1H-pyrazol-4-yl]prop-2-enoic acid is unique due to the presence of both difluoromethoxy and methoxy groups on the aromatic ring, which can significantly influence its chemical reactivity and biological activity. These substituents can enhance its binding affinity to specific targets and improve its stability under various conditions .
Properties
IUPAC Name |
(Z)-2-cyano-3-[1-(2-cyanoethyl)-3-[4-(difluoromethoxy)-3-methoxyphenyl]pyrazol-4-yl]prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F2N4O4/c1-27-15-8-11(3-4-14(15)28-18(19)20)16-13(7-12(9-22)17(25)26)10-24(23-16)6-2-5-21/h3-4,7-8,10,18H,2,6H2,1H3,(H,25,26)/b12-7- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZCDRPIXZTWOOM-GHXNOFRVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=NN(C=C2C=C(C#N)C(=O)O)CCC#N)OC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)C2=NN(C=C2/C=C(/C#N)\C(=O)O)CCC#N)OC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F2N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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